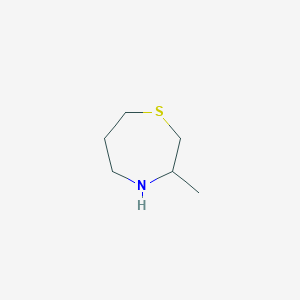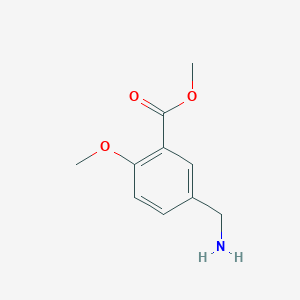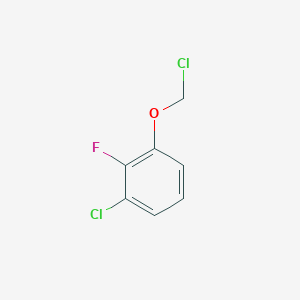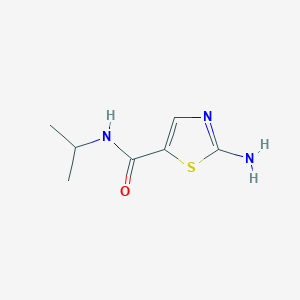
3-Methyl-1,4-thiazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,4-thiazepane is a heterocyclic organic compound belonging to the thiazepane family. It is characterized by a seven-membered ring containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazepane can be achieved through various methods. One common approach involves the reaction of β, β-disubstituted acroleins with cysteine, leading to the formation of hexahydro-1,4-thiazepines . Another method includes the Ugi four-component condensation, which involves carboxylic and carbonyl groups, amines, and isocyanides . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common practices in industrial settings .
化学反应分析
Types of Reactions
3-Methyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazepane derivatives .
科学研究应用
3-Methyl-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making them potential candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-Methyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
1,4-Thiazepane: Similar in structure but lacks the methyl group at the third position.
1,4-Oxazepane: Contains an oxygen atom instead of sulfur.
1,4-Diazepane: Contains two nitrogen atoms in the ring instead of sulfur and nitrogen.
Uniqueness
3-Methyl-1,4-thiazepane is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C6H13NS |
|---|---|
分子量 |
131.24 g/mol |
IUPAC 名称 |
3-methyl-1,4-thiazepane |
InChI |
InChI=1S/C6H13NS/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 |
InChI 键 |
JSJJDIDWTJFVGI-UHFFFAOYSA-N |
规范 SMILES |
CC1CSCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)


![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)

![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)





![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)

